2-Fluoro-4-methoxybenzonitrile
Overview
Description
2-Fluoro-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6FNO . It is characterized by the presence of fluorine, methoxy, and nitrile functional groups. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-4-methoxybenzonitrile involves the nucleophilic aromatic substitution of 2-fluoro-4-nitrobenzonitrile with methanol in the presence of a base. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions . This method is favored due to its efficiency and the mild reaction conditions required. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Fluoro-4-methoxybenzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Methanol and a base (e.g., sodium methoxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Fluoro-4-methoxybenzylamine.
Oxidation: 2-Fluoro-4-methoxybenzoic acid.
Scientific Research Applications
2-Fluoro-4-methoxybenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxybenzonitrile largely depends on its role as an intermediate in various chemical reactions. In nucleophilic aromatic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, involving the transfer of electrons from the reducing agent to the nitrile group .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxyacetophenone
- 2-Fluoro-6-methoxybenzonitrile
- 3-Fluoro-4-methoxybenzonitrile
Uniqueness: 2-Fluoro-4-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. For example, the presence of both fluorine and methoxy groups on the benzene ring influences its electronic properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-fluoro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUZTFIZATJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348678 | |
Record name | 2-fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94610-82-9 | |
Record name | 2-Fluoro-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94610-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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